REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([O:10]CC)=O)[N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]=12>C(N)C=C>[CH2:4]([NH:5][C:8]([C:6]1[N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]2=[C:2]([Cl:1])[CH:7]=1)=[O:10])[CH:3]=[CH2:2]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC(=C1)C(=O)OCC)C=NN2
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
|
C(C=C)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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under reflux for 3 days
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Duration
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3 d
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Type
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CUSTOM
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Details
|
The solvent was evaporated in vacuo
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Type
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EXTRACTION
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Details
|
the residue was extracted
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Type
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TEMPERATURE
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Details
|
into warm ether
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Name
|
|
Type
|
product
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Smiles
|
C(C=C)NC(=O)C1=CC(=C2C(=N1)C=NN2)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |